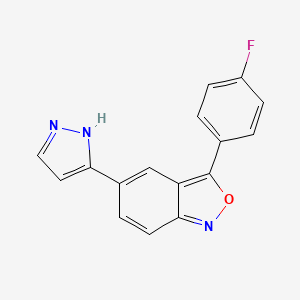
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FPB or FPBZ and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
- ERK (Extracellular Signal-Regulated Kinase) Inhibition : 3-(4-fluorophenyl)-5-(1H-pyrazol-3-yl)-2,1-benzoxazole has been investigated as an inhibitor of ERK, a key component of the Ras/Raf/MEK/ERK signaling pathway implicated in various cancers . ERK inhibitors hold promise for targeted cancer therapies.
- Structural Studies : The crystal structure of ERK2 in complex with a related compound, (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide, has been determined (PDB ID: 2OJJ) using X-ray diffraction . Such studies provide insights into ligand binding and enzyme function.
- Functionalization of Phenylhydrazines : The pyrazole moiety in this compound can serve as a versatile building block for the synthesis of diverse molecules. For instance, rhodium-catalyzed coupling of phenylhydrazines with alkynylcyclobutanols leads to the formation of 1H-indazoles .
Medicinal Chemistry and Drug Development
Chemical Biology
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as erk2 . ERK2 is a key player in the Ras/Raf/MEK/ERK signal transduction pathway, which is implicated in a variety of human cancers .
Mode of Action
For instance, some compounds can inhibit ERK by binding to it and preventing it from participating in its normal signal transduction pathway .
Biochemical Pathways
Given that similar compounds can inhibit erk, it is likely that this compound may also affect the ras/raf/mek/erk pathway . This pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation can lead to uncontrolled cell growth and cancer .
Result of Action
Inhibition of erk, as seen with similar compounds, can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-12-4-1-10(2-5-12)16-13-9-11(14-7-8-18-19-14)3-6-15(13)20-21-16/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJMJOIVKUBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=CC=NN4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole | |
Q & A
Q1: What are the typical synthetic routes for benzisoxazole derivatives?
A1: Several methods are employed for synthesizing benzisoxazoles. One common approach involves the reaction of ortho-hydroxy acetophenones with hydroxylamine hydrochloride, followed by cyclization. [] Another method utilizes the reaction of 2-halobenzonitriles with hydroxylamine hydrochloride in the presence of a base. [] Additionally, benzisoxazoles can be synthesized through the catalytic reduction of 3-sulfamoylmethyl-1,2-benzisoxazole, leading to the formation of intermediates like ω-sulfamoyl-2-hydroxyacetophenone and its imide. []
Q2: What are the key intermediates involved in the photoisomerization of benzisoxazole to 2-cyanophenol?
A3: Photochemical studies using low-temperature matrix isolation and infrared spectroscopy, supported by computational chemistry calculations, have identified spiro-2H-azirine and ketenimine as key intermediates in the photoisomerization of benzisoxazole to 2-cyanophenol. [, ] These findings provide indirect evidence for the involvement of vinylnitrene intermediates during the photochemistry of benzisoxazoles. [, ]
Q3: How does the presence of a trifluoromethyl group impact the properties of benzisoxazoles?
A4: Introducing a trifluoromethyl group, particularly at the 3-position of the benzisoxazole ring, can significantly alter its physicochemical properties. [] The strong electron-withdrawing nature of the trifluoromethyl group influences electron density distribution within the molecule. Additionally, the trifluoromethyl group increases the steric bulk, lipophilicity, and hydrophobicity of the benzisoxazole derivative, potentially leading to distinct biological activity compared to non-fluorinated counterparts. []
Q4: Are there any reported applications of benzisoxazole derivatives in medicinal chemistry?
A5: While the provided articles don't elaborate on the specific biological activities of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole, benzisoxazoles, in general, have garnered interest for their potential therapeutic applications. For instance, some benzisoxazole derivatives have demonstrated anticonvulsant, antimicrobial, antitumor, and neuroleptic activities. [, , , ] Further research is necessary to explore the potential applications of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole in treating specific diseases.
Q5: How can benzisoxazole derivatives be used as building blocks in organic synthesis?
A6: The reactivity of the benzisoxazole ring, particularly the labile N-O bond, allows for diverse synthetic transformations. [] One important application is their use in synthesizing ortho-aminobenzophenones, which serve as crucial intermediates for preparing 1,4-benzodiazepines and quinazolines. [] This highlights the versatility of benzisoxazoles as valuable scaffolds in constructing more complex heterocyclic systems.
Q6: Can you explain the Bargellini reaction and its relevance to synthesizing benzisoxazole derivatives?
A7: The Bargellini reaction involves the condensation of a carbonyl compound, typically a ketone or aldehyde, with chloroform and a strong base to yield α-aryloxyisobutyric acids. [] This reaction finds relevance in synthesizing specific benzisoxazole derivatives, as demonstrated by the preparation of a dual PPAR α/γ agonist. [] By employing chloretone (1,1,1-trichloro-2-methyl-2-propanol) in the Bargellini reaction with a hindered phenol, a sterically congested α-aryloxyisobutyric acid containing a benzisoxazole moiety was synthesized in high yield. []
Q7: What are the analytical techniques commonly used to characterize benzisoxazole derivatives?
A8: Various analytical methods are employed to characterize and study benzisoxazole derivatives. These include: * Spectroscopic techniques: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy elucidates the structure and connectivity of atoms within the molecule. [, , ] Mass spectrometry (MS) is valuable for determining the molecular weight and fragmentation patterns of the compounds. [, ] * Chromatographic methods: Thin-layer chromatography (TLC) is used to assess the purity of synthesized compounds and monitor reaction progress. [] * Elemental analysis: This technique confirms the elemental composition of the synthesized compounds, verifying their purity and providing evidence for their proposed structures. [, ] * Electrochemical studies: Polarographic analysis can provide insights into the redox properties of benzisoxazole derivatives, which can be relevant to their reactivity and potential biological activities. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate](/img/structure/B2783149.png)
![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
![N-Methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783154.png)
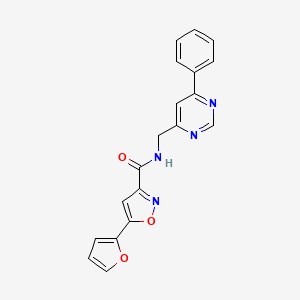
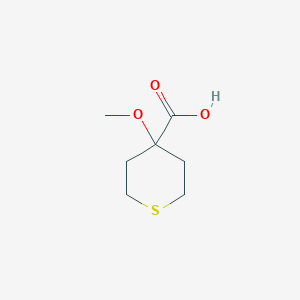
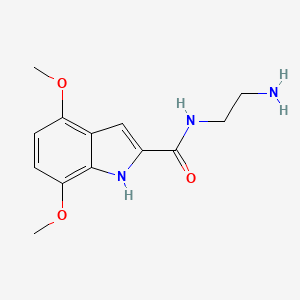
![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)
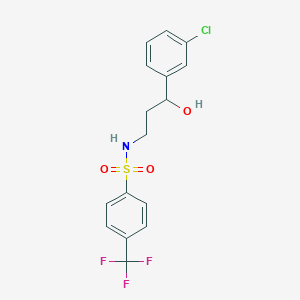

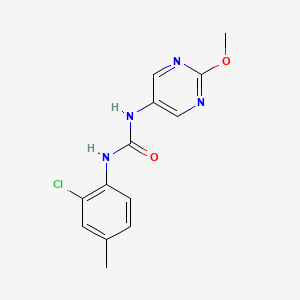
![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)
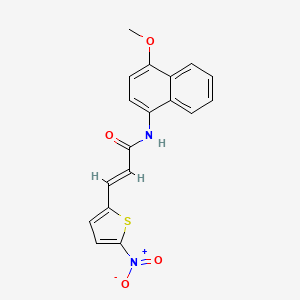
![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)